![molecular formula C11H21NO4S B12519188 N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine CAS No. 656822-48-9](/img/structure/B12519188.png)
N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine is a chemical compound that belongs to the family of N-acylated amino acids This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the cysteine molecule, along with a hydroxyhexyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the hydroxyhexyl side chain. One common method involves the use of acetic anhydride as the acetylating agent under mild conditions. The hydroxyhexyl side chain can be introduced through a nucleophilic substitution reaction using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using acetic anhydride or acetyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydroxyhexyl side chain is introduced through controlled nucleophilic substitution reactions, followed by purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or tosylates are commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and detoxification processes.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and detoxification.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may participate in detoxification processes by conjugating with harmful substances and facilitating their excretion from the body.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetyl-S-[(3S)-1-hydroxyhexyl]-L-cysteine: Similar structure but with variations in the side chain.
Properties
CAS No. |
656822-48-9 |
|---|---|
Molecular Formula |
C11H21NO4S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(3S)-1-hydroxyhexan-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-3-4-9(5-6-13)17-7-10(11(15)16)12-8(2)14/h9-10,13H,3-7H2,1-2H3,(H,12,14)(H,15,16)/t9-,10-/m0/s1 |
InChI Key |
WCYJIBNYAWZKPO-UWVGGRQHSA-N |
Isomeric SMILES |
CCC[C@@H](CCO)SC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCCC(CCO)SCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl-](/img/structure/B12519108.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)

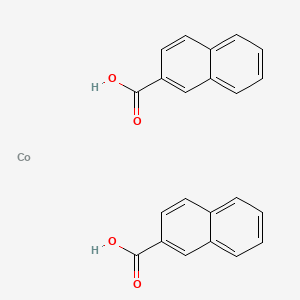
![N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B12519150.png)
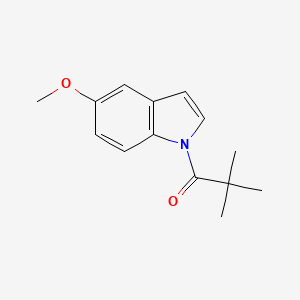
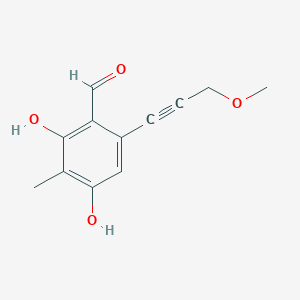
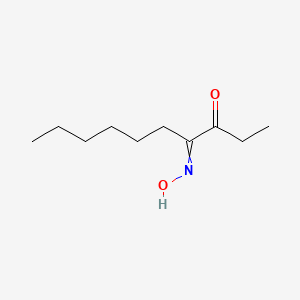
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
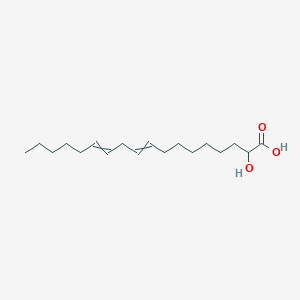
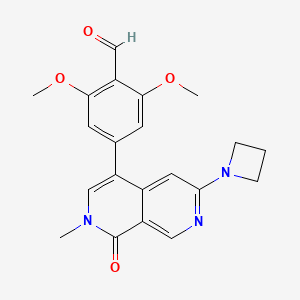
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
